
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
Übersicht
Beschreibung
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a heterocyclic organic compound known for its unique chemical structure and properties. It presents itself as a yellow crystalline solid, highly soluble in organic solvents but insoluble in water. This compound has found utility in various scientific fields, including organic solar cells, organic semiconductors, and electrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline typically involves the reaction of quinoxaline derivatives with chlorinating and fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in public sources. the general approach involves large-scale synthesis using similar chlorination and fluorination reactions, optimized for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details are limited.
Common Reagents and Conditions
Chlorination: Phosphorus oxychloride (POCl3) is commonly used.
Fluorination: Trifluoromethyl iodide (CF3I) is a typical reagent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoxaline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Organic Solar Cells: It acts as an electron acceptor, facilitating the conversion of light energy into electrical energy.
Organic Semiconductors: It serves as a dopant, enhancing electronic conductivity.
Electrochemistry and Spectroscopy: It is used as a model compound to study the behavior of various systems.
Material Science: It contributes to the synthesis of conducting polymers, metal-organic frameworks, and molecular magnets.
Wirkmechanismus
The precise mechanism of action for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline remains an area of ongoing exploration. It is widely believed to function as an electron acceptor in organic solar cells and as a dopant in organic semiconductors, facilitating their performance. Additionally, evidence suggests that it interacts with DNA and RNA, indicating potential implications for its application in biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,7-Trichloro-3-quinolinecarboxaldehyde
- 2-Chloro-6-ethoxyquinoline-3-carboxaldehyde
- N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine
Uniqueness
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is unique due to its trifluoromethyl group, which significantly influences its electronic properties and stability. This makes it particularly valuable in applications requiring high electron affinity and stability under various conditions .
Biologische Aktivität
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoxaline backbone with multiple halogen substitutions, which may influence its biological properties. The presence of chlorine and trifluoromethyl groups enhances lipophilicity and may contribute to its interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. A comparative analysis of its efficacy against common pathogens is summarized in the table below:
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
Escherichia coli | 15 | 32 |
Staphylococcus aureus | 18 | 16 |
Candida albicans | 14 | 64 |
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for its anticancer properties . Notably, it has shown inhibitory effects on the viability of A431 human epidermoid carcinoma cells. The following data illustrates its cytotoxicity compared to standard chemotherapeutics:
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 5.0 | Induction of apoptosis |
Doxorubicin | 0.5 | Topoisomerase II inhibition |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. In silico studies have demonstrated its binding affinity to the GLP-1 receptor with significant binding energies indicating potential allosteric modulation:
- Binding Energy:
- Pose 1: -8.18 Kcal/mol
- Pose 2: -6.34 Kcal/mol
These interactions suggest that the compound may modulate receptor activity, potentially influencing metabolic pathways related to glucose homeostasis.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted on various bacterial strains highlighted the compound's potential as a novel antimicrobial agent. The results indicated significant inhibition against Staphylococcus aureus, suggesting further investigation into its use as a therapeutic agent in treating resistant infections. -
Anticancer Activity Evaluation
Research focusing on A431 carcinoma cells revealed that the compound induces apoptosis through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated samples.
Eigenschaften
IUPAC Name |
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJHSXHDSMZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl3F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624991 | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281209-13-0 | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.